molecular formula C8H18O2 B089816 1,1-Dipropoxyethane CAS No. 105-82-8

1,1-Dipropoxyethane

Cat. No.: B089816
CAS No.: 105-82-8
M. Wt: 146.23 g/mol
InChI Key: MISTZQJSHHTDCF-UHFFFAOYSA-N
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Description

1,1-Dipropoxyethane, also known as acetaldehyde di-n-propyl acetal, is an organic compound with the molecular formula C8H18O2. It belongs to the class of acetals, which are characterized by the presence of two alkoxy groups attached to the same carbon atom. This compound is a colorless liquid with a pleasant odor and is used in various industrial and chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dipropoxyethane is typically synthesized through the acetalization reaction of acetaldehyde with n-propyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and proceeds via the formation of a hemiacetal intermediate, which then reacts with another molecule of n-propyl alcohol to form the acetal .

The general reaction can be represented as follows:

CH3CHO+2C3H7OHCH3CH(OC3H7)2+H2O\text{CH}_3\text{CHO} + 2\text{C}_3\text{H}_7\text{OH} \rightarrow \text{CH}_3\text{CH}(\text{OC}_3\text{H}_7)_2 + \text{H}_2\text{O} CH3​CHO+2C3​H7​OH→CH3​CH(OC3​H7​)2​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves continuous processes where acetaldehyde and n-propyl alcohol are fed into a reactor containing an acid catalyst. The reaction mixture is then distilled to separate the desired acetal from by-products and unreacted starting materials. The use of azeotropic distillation can help in the efficient removal of water formed during the reaction, driving the equilibrium towards the formation of the acetal .

Chemical Reactions Analysis

Types of Reactions

1,1-Dipropoxyethane undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of an acid or base, this compound can be hydrolyzed back to acetaldehyde and n-propyl alcohol.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Substitution: It can undergo nucleophilic substitution reactions where one or both of the alkoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Substitution: Nucleophiles like halides, thiols, or amines under appropriate conditions.

Major Products Formed

Scientific Research Applications

1,1-Dipropoxyethane has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 1,1-dipropoxyethane in its various applications depends on its chemical properties. As a protecting group, it forms stable acetals with aldehydes, preventing them from reacting under basic or neutral conditions. In flavoring applications, its volatility and pleasant odor make it effective in imparting aroma to food products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of propoxy groups, which imparts distinct physical and chemical properties compared to its analogs. Its higher molecular weight and longer alkyl chains result in different solubility and volatility characteristics, making it suitable for specific applications where other acetals might not be as effective .

Properties

IUPAC Name

1-(1-propoxyethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2/c1-4-6-9-8(3)10-7-5-2/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISTZQJSHHTDCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(C)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059325
Record name Propane, 1,1'-[ethylidenebis(oxy)]bis-
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Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105-82-8
Record name 1,1′-[Ethylidenebis(oxy)]bis[propane]
Source CAS Common Chemistry
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Record name 1,1-Dipropoxyethane
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Record name Propane, 1,1'-[ethylidenebis(oxy)]bis-
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Record name Propane, 1,1'-[ethylidenebis(oxy)]bis-
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Record name 1,1-dipropoxyethane
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Record name 1,1-DIPROPOXYETHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the deuteration of 1,1-dipropoxyethane affect its reactivity in oxidation reactions?

A1: Research indicates that replacing the hydrogen atoms on the acetal carbon of this compound with deuterium significantly impacts its reactivity in oxidation reactions involving ozone and oxygen []. Specifically, the deuterated analog, this compound-1,2,2,2-D4, exhibits lower rate constants for both ozonolysis and oxidation compared to the non-deuterated this compound []. This observed kinetic isotope effect suggests that the C-H bond adjacent to the two oxygen atoms in the acetal structure plays a crucial role in the rate-determining step of these oxidation reactions [].

Q2: What is the significance of the kinetic isotope effect observed in the oxidation of this compound and its deuterated analog?

A2: The increase in the kinetic isotope effect from 2 to 4 when comparing formaldehyde derivatives to acetaldehyde and benzaldehyde derivatives provides valuable insights into the reaction mechanism []. This trend suggests that the transition state of the reaction between acetals like this compound and ozone involves a greater degree of charge separation in the case of acetaldehyde and benzaldehyde derivatives compared to formaldehyde derivatives []. This information can be crucial in understanding the reactivity patterns of acetals and designing new synthetic strategies involving these compounds.

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